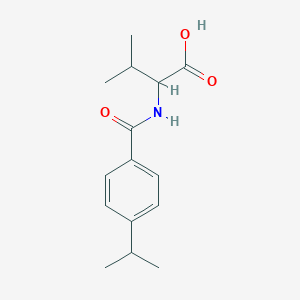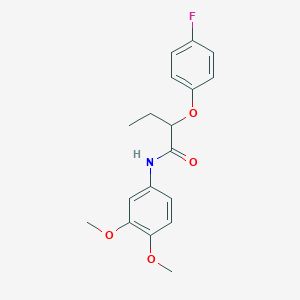![molecular formula C24H22FN3O4S B4654759 N-allyl-2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4654759.png)
N-allyl-2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide
Descripción general
Descripción
N-allyl-2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide, also known as FPA-124, is a small molecule antagonist of the fibroblast growth factor receptor 1 (FGFR1). It was first synthesized in 2008 by researchers at the University of California, San Diego, and has since been the subject of numerous studies for its potential therapeutic applications in various diseases.
Mecanismo De Acción
N-allyl-2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide works by binding to and inhibiting the activity of FGFR1, a receptor that plays a key role in cell growth and differentiation. By inhibiting FGFR1, N-allyl-2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide can prevent the growth and proliferation of cancer cells and reduce fibrosis in various organs.
Biochemical and Physiological Effects:
N-allyl-2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In cancer research, N-allyl-2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth in various cancer models. In pulmonary fibrosis research, N-allyl-2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide has been shown to reduce fibrosis, improve lung function, and reduce inflammation in the lungs. In kidney disease research, N-allyl-2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide has been shown to reduce fibrosis and inflammation in the kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-allyl-2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide is its specificity for FGFR1, which makes it a potentially safer and more effective treatment compared to other FGFR inhibitors that target multiple FGFRs. However, N-allyl-2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide has also been shown to have limited efficacy in certain cancer models, which may limit its potential as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for research on N-allyl-2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide. One area of interest is the development of combination therapies that use N-allyl-2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide in combination with other drugs to enhance its efficacy. Another area of interest is the development of new formulations of N-allyl-2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide that can improve its pharmacokinetic properties and increase its bioavailability. Finally, further research is needed to better understand the mechanisms of action of N-allyl-2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide and its potential applications in other diseases beyond cancer, pulmonary fibrosis, and kidney disease.
Aplicaciones Científicas De Investigación
N-allyl-2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, pulmonary fibrosis, and kidney disease. In cancer research, N-allyl-2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide has shown promising results as a potential treatment for breast cancer, lung cancer, and prostate cancer. In pulmonary fibrosis research, N-allyl-2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide has been shown to inhibit the progression of fibrosis and improve lung function. In kidney disease research, N-allyl-2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide has been shown to reduce fibrosis and inflammation in the kidneys.
Propiedades
IUPAC Name |
2-[[2-[N-(benzenesulfonyl)-4-fluoroanilino]acetyl]amino]-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O4S/c1-2-16-26-24(30)21-10-6-7-11-22(21)27-23(29)17-28(19-14-12-18(25)13-15-19)33(31,32)20-8-4-3-5-9-20/h2-15H,1,16-17H2,(H,26,30)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQNDMXTQZHZKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}-N-(prop-2-en-1-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(4-methyl-1-piperidinyl)methyl]-1-propyl-1H-benzimidazol-5-yl}-2-furamide](/img/structure/B4654691.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B4654696.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4654715.png)
![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4654716.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-diethylphenyl)-N~2~-(2-methylbenzyl)glycinamide](/img/structure/B4654737.png)
![N-(3-acetylphenyl)-2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4654743.png)
![2-[4-chloro-2-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B4654749.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea](/img/structure/B4654756.png)
![propyl 4-[(3-nitrobenzoyl)amino]benzoate](/img/structure/B4654757.png)
![N-[2-[4-(methylthio)phenyl]-1-(1-piperidinylcarbonyl)vinyl]-2-furamide](/img/structure/B4654761.png)



